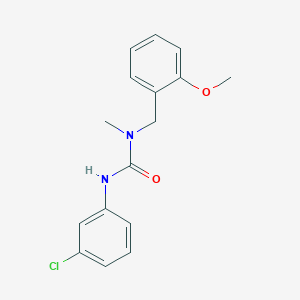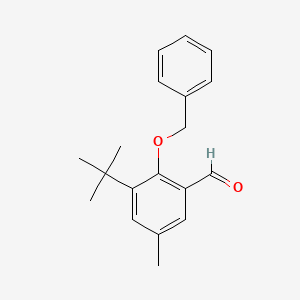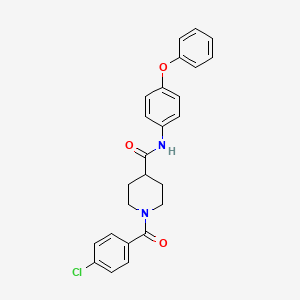
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the urea class of compounds. It was first synthesized in the 1970s and has since been used extensively in scientific research due to its unique properties. CMU is a potent inhibitor of dopamine uptake and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the inhibition of dopamine uptake by binding to the dopamine transporter protein. This results in an increase in extracellular dopamine levels, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea are mainly related to its ability to increase extracellular dopamine levels. This can lead to various effects such as increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in lab experiments include its well-established synthesis method, its potent inhibition of dopamine uptake, and its ability to increase extracellular dopamine levels. However, the limitations include its potential toxicity and the fact that it is not selective for the dopamine transporter protein.
Direcciones Futuras
There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research. One potential direction is the development of more selective dopamine transporter inhibitors that can be used to study the dopamine system with greater specificity. Another potential direction is the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in the development of new treatments for neurological disorders such as Parkinson's disease and drug addiction.
Conclusion
In conclusion, N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea is a synthetic compound that has been extensively used in scientific research as a tool to study the dopamine system. Its ability to inhibit dopamine uptake and increase extracellular dopamine levels has made it a valuable tool in the study of various neurological disorders. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research, and it will continue to be a valuable tool in the study of the dopamine system.
Métodos De Síntesis
The synthesis of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the reaction of 2-methoxybenzylamine with 3-chlorophenyl isocyanate, followed by the addition of N-methylamine. The resulting compound is then purified through recrystallization to obtain pure N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea. This synthesis method has been well-established and has been used by various researchers to obtain N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea for their experiments.
Aplicaciones Científicas De Investigación
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been extensively used in scientific research as a tool to study the dopamine system. It has been shown to inhibit dopamine uptake and increase extracellular dopamine levels in the brain. This property has made it a valuable tool in the study of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-6-3-4-9-15(12)21-2)16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZZCADEMMABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-methoxybenzyl)-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)


![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)